molecular formula C10H14FN3 B3093759 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine CAS No. 1248380-56-4

1-(6-Fluoropyridin-2-yl)-4-methylpiperazine

Cat. No.: B3093759
CAS No.: 1248380-56-4
M. Wt: 195.24
InChI Key: IBVBILROIOPJNE-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a piperazine ring with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method includes the reaction of 6-fluoropyridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

    Substitution Reactions: The methyl group on the piperazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic or bioactive effects .

Comparison with Similar Compounds

Comparison: 1-(6-Fluoropyridin-2-yl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it offers enhanced stability and reactivity, making it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, agrochemicals, and material science. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVBILROIOPJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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